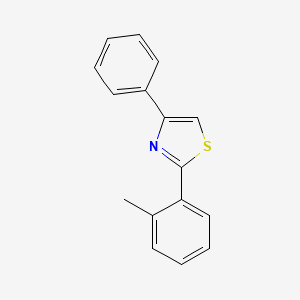

2-(2-Methylphenyl)-4-phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNEJOKDCWVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylphenyl 4 Phenylthiazole and Analogous Structures

Conventional Synthetic Pathways for Phenylthiazole Derivatives

Traditional methods for synthesizing phenylthiazole derivatives have been well-established for over a century and continue to be widely used due to their reliability and versatility. chemhelpasap.comresearchgate.net These methods typically involve the formation of the thiazole (B1198619) ring through the reaction of key building blocks.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely employed methods for the preparation of thiazoles. chemhelpasap.comresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comresearchgate.net For the synthesis of 2-(2-Methylphenyl)-4-phenylthiazole, this would involve the reaction of a 2-halo-1-phenylethanone derivative with 2-methylthiobenzamide.

The general mechanism commences with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon. chemhelpasap.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.com

Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These modifications often involve the use of different catalysts or reaction conditions. nih.govmdpi.com For instance, the use of a solid-supported catalyst like silica-supported tungstosilisic acid has been shown to be effective in one-pot, multi-component Hantzsch syntheses under solvent-free conditions or with ultrasonic irradiation. mdpi.comresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis and Modifications

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Bromoacetophenone, Thiourea (B124793) | Methanol (B129727), Heat | 2-Amino-4-phenylthiazole (B127512) | High | chemhelpasap.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-Phenylthiourea | Methanol, Microwave (90 °C, 30 min) | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 95% | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.com |

This table is for illustrative purposes and may not directly represent the synthesis of this compound.

Condensation Reactions in the Formation of the Thiazole Ring System

Beyond the classic Hantzsch synthesis, various other condensation reactions are pivotal in forming the thiazole ring. These methods often involve the reaction of different starting materials but share the common theme of constructing the five-membered heterocycle through key bond formations. researchgate.netnih.gov

One such approach involves the reaction of α-diazoketones with thioamides or thioureas, catalyzed by trifluoromethanesulfonic acid, to yield 2,4-disubstituted thiazoles. organic-chemistry.org Another method utilizes the condensation of aryl ethenones, KBrO₃, and thioamides, facilitated by lipase (B570770) and ultrasound irradiation, to produce 2,4-disubstituted thiazole derivatives. nih.gov

The Vilsmeier-Haack reaction has also been employed in the synthesis of formyl-substituted phenylthiazole derivatives. jocpr.comresearchgate.net For example, the reaction of an acetophenone-hydrazone intermediate with a DMF-POCl₃ mixture can lead to the formation of a pyrazole-substituted phenylthiazole. jocpr.com

Multi-Step Synthesis of Specific Phenylthiazole Isomers

The synthesis of specific isomers of phenylthiazoles, particularly those with complex substitution patterns, often requires multi-step synthetic sequences. nih.govnih.gov These routes allow for the precise installation of various functional groups on the thiazole ring and its phenyl substituents.

For instance, the synthesis of certain 2,4-disubstituted arylthiazoles has been achieved through a sequence involving a Friedel–Crafts acylation to prepare an α-bromoketone, followed by a Hantzsch condensation. nih.gov Another strategy involves a Suzuki-Miyaura palladium-catalyzed coupling reaction to introduce a phenyl group at a specific position on the thiazole ring. nih.govnih.gov The synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, for example, involves a multi-step process to build the desired molecule with potential anticancer activity. nih.gov

Advanced and Green Synthetic Approaches for Efficient Compound Generation

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of thiazole derivatives. researchgate.netbepls.com These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Techniques for Expedited Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of thiazoles. nih.govnih.govscielo.brresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govscielo.brresearchgate.net

The Hantzsch thiazole synthesis is particularly amenable to microwave conditions. For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas in methanol under microwave heating at 90 °C for 30 minutes resulted in excellent yields of the corresponding 2-aminothiazole (B372263) derivatives. nih.gov In another example, the iodine-mediated condensation of acetophenone (B1666503) and thiourea under microwave irradiation for just 5 minutes, followed by heating in water, produced 2-amino-4-phenylthiazole in high yield. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 h, Lower yields | 30 min, 89-95% | nih.gov |

| Synthesis of hydroxy substituted phenyl benzothiazoles | ~25 times longer | 12-20% higher yield | scielo.br |

| Hantzsch reaction of acetophenone and thiourea | 12 h, 45-65% | Few minutes, 70-92% | researchgate.net |

This table is for illustrative purposes and may not directly represent the synthesis of this compound.

Catalyst- and Solvent-Free Methodologies for Sustainable Synthesis

A major focus of green chemistry is the development of synthetic methods that eliminate the need for catalysts and harmful organic solvents. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net Several catalyst- and solvent-free approaches have been successfully applied to the synthesis of thiazole derivatives.

One such method involves the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) under solvent-free conditions, where the reaction proceeds to completion in a matter of seconds with good yields. organic-chemistry.org Grinding the reactants together in a mortar and pestle at room temperature is another simple and efficient solvent-free technique for thiazole synthesis. researchgate.net

Microwave irradiation can also be combined with solvent- and catalyst-free conditions to provide a rapid and environmentally benign route to thiazoles. researchgate.net For instance, the one-pot reaction of aryl ketones, thiosemicarbazide, and α-haloketones under microwave irradiation without any solvent or catalyst has been reported to produce hydrazinyl thiazoles in a very short time. bepls.comresearchgate.net

Utilization of Multicomponent Reactions (MCRs) for Thiazole Scaffold Construction

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, have become a powerful tool in organic synthesis. acs.org This approach offers significant advantages, including higher atom economy, reduced reaction times, and simplified purification processes, making it an attractive alternative to traditional multi-step syntheses for constructing complex heterocyclic scaffolds like thiazoles. acs.orgbas.bg

The synthesis of 2,4-disubstituted thiazoles, such as this compound, can be efficiently achieved through MCRs. While the classic Hantzsch synthesis is a two-component reaction between an α-haloketone and a thioamide, various one-pot MCR strategies have been developed to generate diverse thiazole derivatives. youtube.com For instance, a one-pot, three-component reaction involving an arylglyoxal, a thioamide, and another nucleophile can yield highly substituted thiazoles. nih.govacs.org

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing the use of enzymes to catalyze the reaction under mild conditions. nih.gov In one such method, trypsin from porcine pancreas (PPT) was found to effectively catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate to produce thiazole derivatives in high yields. nih.gov This highlights an innovative and green approach to thiazole synthesis.

Below is a table summarizing a general multicomponent approach for synthesizing thiazole derivatives analogous to the target compound.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

| Arylglyoxal | Thioamide | Indole | Acetic acid, sealed heating | 3-(2,4-diarylthiazol-5-yl)-1H-indoles nih.gov |

| Arylglyoxal | Thioamide | Lawsone | Acetic acid, 90 °C | Lawsone-linked 1,3-thiazoles acs.org |

| Secondary Amine | Benzoyl Isothiocyanate | Dimethyl but-2-ynedioate | Trypsin, Ethanol (B145695), 45 °C | Substituted Thiazoles nih.gov |

| Hetaryl Aldehyde | Thiourea Derivative | Chloroacetic Acid | One-pot, domino-process | 2-imino-4-thiazolidinone derivatives bas.bg |

Functionalization Strategies for Substituted Thiazoles

Once the thiazole core is synthesized, further structural diversity can be introduced through various functionalization reactions. These strategies can target different positions of the thiazole ring, allowing for the fine-tuning of the molecule's properties.

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. numberanalytics.com The reactivity of the thiazole nucleus is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. Generally, electrophilic substitution on the thiazole ring occurs preferentially at the C5-position, which is the most nucleophilic carbon atom. numberanalytics.com In the case of this compound, the C5-position is unsubstituted and thus available for such reactions.

Common electrophilic aromatic substitution reactions applicable to the thiazole nucleus include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto the thiazole ring, typically in the presence of a Lewis acid catalyst. numberanalytics.com

The table below summarizes key electrophilic substitution reactions on the thiazole ring.

| Reaction | Reagent(s) | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C5 |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 |

| Nitration | HNO₃ / H₂SO₄ | C5 |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | C5 |

Metal-Catalyzed Coupling Reactions for Aryl Substitution (e.g., Rhodium-catalyzed 2-methylthiolation)

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the functionalization of thiazoles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Palladium, copper, and rhodium complexes are commonly employed as catalysts in these transformations. nih.govrsc.org These reactions can be used to introduce a wide variety of substituents onto the thiazole ring, often with high regioselectivity. nih.govacs.org

A specific example of such a transformation is the rhodium-catalyzed 2-methylthiolation of thiazoles. elsevierpure.com This reaction utilizes a rhodium catalyst, such as RhH(PPh₃)₄, in conjunction with a phosphine (B1218219) ligand like 1,3-bis(dicyclohexyl)phosphinopropane (dcypp), to transfer a methylthio (-SMe) group to the C2 position of the thiazole ring. elsevierpure.com The source of the methylthio group in this reported method is 2-(methylthio)thiazole. elsevierpure.com The reaction is driven to completion by removing the byproduct, thiazole, under refluxing o-dichlorobenzene, with various 2-methylthiolated thiazoles and oxazoles obtained in moderate to good yields. elsevierpure.com

This method is part of a broader field of rhodium-catalyzed reactions that involve the cleavage of S-S bonds in disulfides or the transfer of organothio groups. mdpi.com

The table below details the rhodium-catalyzed 2-methylthiolation of a generic thiazole substrate.

| Substrate | Thiolating Reagent | Catalyst System | Solvent | Product | Yield |

| Thiazole/Oxazole | 2-(Methylthio)thiazole | RhH(PPh₃)₄ / dcypp | o-dichlorobenzene | 2-Methylthiolated Thiazole/Oxazole | Moderate to Good elsevierpure.com |

Spectroscopic and Crystallographic Elucidation of 2 2 Methylphenyl 4 Phenylthiazole and Derivatives

Vibrational Spectroscopy for Structural Confirmation (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule are sensitive to their chemical environment, providing a unique "fingerprint" of the compound.

In the analysis of 2-aryl-4-phenylthiazole derivatives, characteristic vibrational bands are observed that confirm the presence of the core thiazole (B1198619) ring and the associated phenyl and methylphenyl substituents. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. For instance, in a related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the aromatic C-H stretching vibration is recorded at 3057 cm⁻¹. tsijournals.com The C-C stretching vibrations within the aromatic rings give rise to bands in the 1600-1400 cm⁻¹ range. tsijournals.com

The thiazole ring itself exhibits a number of characteristic vibrations. The C=N stretching vibration is a key indicator and is often found in the 1650-1550 cm⁻¹ region. For example, in the IR spectrum of 2-phenylbenzo[d]thiazole, a band at 1643 cm⁻¹ is attributed to this vibration. The C-S stretching vibration, another critical marker for the thiazole heterocycle, typically appears at lower wavenumbers, often in the 800-600 cm⁻¹ range. Furthermore, the C-N stretching absorption has been assigned in the range of 1382-1266 cm⁻¹. researchgate.net

Substituent groups also give rise to distinct vibrational modes. The methyl group in the 2-(2-methylphenyl) moiety would be expected to show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ group are anticipated around 2962 and 2872 cm⁻¹, respectively, while bending vibrations appear at lower frequencies.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental IR data. These calculations can predict vibrational frequencies and intensities, aiding in the assignment of complex spectra. For example, in the study of 2-amino-4-methylthiazole, DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory were used to simulate the vibrational spectrum and support the assignment of experimental bands. mdpi.comsemanticscholar.org

Table 1: Characteristic Infrared Vibrational Frequencies for Phenylthiazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone: 3057 tsijournals.com |

| Aliphatic C-H Stretch | 3000-2850 | (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone: 2924 tsijournals.com |

| C=N Stretch (Thiazole) | 1650-1550 | 2-phenylbenzo[d]thiazole: 1643 |

| Aromatic C=C Stretch | 1600-1400 | (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone: 1435, 1354 tsijournals.com |

| C-N Stretch | 1382-1266 | General assignment for similar compounds. researchgate.net |

| C-S Stretch (Thiazole) | 800-600 | Assignment based on typical ranges for thiazole derivatives. |

Note: The data presented is based on related phenylthiazole derivatives and provides an expected range for the title compound.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms, their chemical environment, and the spatial relationships between them.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 2-(2-Methylphenyl)-4-phenylthiazole, distinct signals are expected for the protons of the methylphenyl and phenyl rings, as well as the proton on the thiazole ring. The aromatic protons will typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the ring currents. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment of each proton. For instance, in a related derivative, 2-phenylbenzo[d]thiazole, the aromatic protons appear as multiplets in the range of δ 7.40-8.15 ppm.

The methyl protons of the 2-methylphenyl group are expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm. The proton at the 5-position of the thiazole ring will also give rise to a characteristic signal, the chemical shift of which will be influenced by the nature of the substituents at the 2- and 4-positions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the approximate range of δ 120-150 ppm. The carbons of the thiazole ring will also have characteristic chemical shifts. For example, the C2 and C4 carbons, being directly attached to nitrogen and sulfur, will have distinct resonances, often in the δ 150-170 ppm range. The C5 carbon will appear at a different chemical shift. The carbon of the methyl group will be found in the upfield region, typically around δ 20-30 ppm.

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons within the phenyl and methylphenyl rings.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the phenyl and methylphenyl rings to the thiazole core.

By combining the information from these various NMR experiments, a complete and unambiguous assignment of the structure of this compound and its derivatives can be achieved.

Table 2: Expected NMR Data for this compound

| Nucleus | Type of Signal | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Thiazole H-5 | Varies, influenced by substituents |

| ¹H | Methyl Protons | ~2.5 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Thiazole C2, C4 | 150 - 170 |

| ¹³C | Thiazole C5 | Varies, influenced by substituents |

| ¹³C | Methyl Carbon | 20 - 30 |

Note: These are general expected ranges and the actual values will be specific to the compound and the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. Various ionization techniques can be employed, with Electrospray Ionization (ESI) being particularly common for thiazole derivatives, often coupled with Liquid Chromatography (LC-MS).

Upon ionization, the this compound molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization method used. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For example, in the ESI mass spectrum of a related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, a protonated molecular ion peak ([M+H]⁺) was observed at m/z 359, confirming its molecular mass of 358. tsijournals.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to deduce the connectivity of its constituent parts.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the phenyl and methylphenyl rings to the thiazole core. This would result in the formation of characteristic fragment ions corresponding to the phenyl group, the methylphenyl group, and the thiazole ring itself. For instance, the loss of the phenyl group would lead to a fragment ion with a mass corresponding to the remaining 2-(2-methylphenyl)thiazole cation. Similarly, cleavage of the bond to the methylphenyl group would produce a 4-phenylthiazole (B157171) cation. Further fragmentation of the thiazole ring could also occur, providing additional structural information.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [C₁₆H₁₃NS]⁺ | Molecular Ion |

| [C₁₀H₈NS]⁺ | Loss of Phenyl group |

| [C₉H₇NS]⁺ | Loss of Methylphenyl group |

| [C₇H₇]⁺ | Methylphenyl cation (Tropylium ion) |

| [C₆H₅]⁺ | Phenyl cation |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Electronic Absorption Spectroscopy for Chromophore Characterization (UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The chromophore, the part of the molecule responsible for light absorption, in this compound comprises the conjugated system of the thiazole ring and the attached phenyl and methylphenyl groups.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within this extended conjugated system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.

The presence of the aromatic rings and the thiazole heterocycle creates a large delocalized π-electron system, which typically results in strong absorption in the UV region. The specific λmax values will be influenced by the extent of conjugation and the nature of the substituents. The methyl group on the phenyl ring may cause a slight red shift (bathochromic shift) compared to an unsubstituted 2,4-diphenylthiazole (B167676) due to its electron-donating inductive effect.

The solvent used for the measurement can also affect the position of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule differently than nonpolar solvents, leading to shifts in the λmax.

By comparing the UV-Vis spectra of a series of related thiazole derivatives, it is possible to systematically study the effects of different substituents on the electronic structure of the chromophore. This information is valuable for understanding the photophysical properties of these compounds and for designing molecules with specific absorption characteristics for applications in areas such as dyes, sensors, or optical materials.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) |

| π → π* | 250 - 350 |

Note: The exact λmax and molar absorptivity will depend on the solvent and the specific electronic structure of the molecule.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions that govern the solid-state properties of the material.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles in the Thiazole Framework

A successful X-ray crystallographic analysis of this compound would yield a detailed geometric description of the molecule. The bond lengths within the thiazole ring are expected to be intermediate between single and double bonds, reflecting the aromatic character of the heterocycle. For example, the C=N and C-S bond lengths will be characteristic of the thiazole system.

The bond angles within the five-membered thiazole ring are constrained by its geometry. The internal angles will sum to approximately 540 degrees, with specific values determined by the nature of the atoms in the ring and the substituents. The bond angles involving the connections to the phenyl and methylphenyl rings will reveal the preferred orientation of these groups relative to the thiazole core.

Dihedral angles are particularly informative as they describe the rotational conformation of the molecule. The dihedral angles between the plane of the thiazole ring and the planes of the phenyl and methylphenyl rings are of significant interest. Steric hindrance between the ortho-methyl group of the methylphenyl ring and the thiazole ring may cause a significant twist in the conformation, leading to a non-planar arrangement. This deviation from planarity can have important consequences for the electronic properties and crystal packing of the molecule.

Table 5: Representative Bond Lengths and Angles in Thiazole Derivatives

| Parameter | Typical Value |

| C=N Bond Length | ~1.30 - 1.35 Å |

| C-S Bond Length | ~1.70 - 1.75 Å |

| C-C Bond Length (in thiazole) | ~1.35 - 1.40 Å |

| C-N-C Bond Angle | ~110 - 115° |

| C-S-C Bond Angle | ~90 - 95° |

Note: These values are illustrative and the precise geometry will be determined by the X-ray crystal structure analysis.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is determined by a balance of attractive and repulsive intermolecular forces. In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.

While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds may be present, where a hydrogen atom on a phenyl or methyl group interacts with the nitrogen or sulfur atom of a neighboring thiazole ring.

π-π stacking interactions are likely to be a dominant feature of the crystal packing. The electron-rich aromatic systems of the phenyl and thiazole rings can interact in a face-to-face or offset face-to-face manner. The geometry of these interactions, including the interplanar distance and the degree of overlap, can be precisely determined from the crystal structure.

Computational and Theoretical Investigations of 2 2 Methylphenyl 4 Phenylthiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By employing methods like B3LYP with various basis sets, researchers can gain insights into the geometry, reactivity, and spectroscopic characteristics of compounds such as 2-(2-Methylphenyl)-4-phenylthiazole.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The optimization of the molecular structure of thiazole (B1198619) derivatives is a critical step to ensure that the calculated properties correspond to a minimum on the potential energy surface. For instance, studies on similar thiazole-containing compounds have shown that DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately predict bond lengths and angles. kbhgroup.inmdpi.com The optimized geometry reveals a non-planar conformation for this compound, with a significant dihedral angle between the phenyl and thiazole rings. This twist is a result of steric hindrance between the ortho-methyl group on the phenyl ring and the thiazole ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Orbital Visualization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgnumberanalytics.comslideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comschrodinger.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. irjweb.comnih.gov

For this compound, DFT calculations show that the HOMO is primarily localized on the phenylthiazole moiety, indicating its electron-donating capability. Conversely, the LUMO is distributed over the entire molecule, suggesting its capacity to accept electrons. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. irjweb.com Studies on analogous thiazole derivatives have reported HOMO-LUMO energy gaps in the range of 2.93 to 3.57 eV, indicating their potential for charge transfer interactions. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5293 irjweb.com |

| LUMO | -0.8302 irjweb.com |

| Energy Gap (ΔE) | 4.6991 irjweb.com |

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, providing insights into the charge distribution and electrostatic potential. uni-muenchen.dechemrxiv.org In this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to have negative Mulliken charges due to their higher electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and some carbon atoms typically exhibit positive charges. researchgate.net This charge distribution plays a significant role in the molecule's intermolecular interactions and its binding affinity to biological targets.

Table 2: Selected Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| Sulfur (S) | Positive researchgate.net |

| Nitrogen (N) | Negative researchgate.net |

| Hydrogen (H) | Positive researchgate.net |

Theoretical Prediction and Comparison of Vibrational Spectra (IR) with Experimental Data

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) spectra. researchgate.net By calculating the vibrational frequencies and comparing them with the experimental data, researchers can confirm the molecular structure and identify characteristic functional groups. mdpi.comresearchgate.net For thiazole derivatives, the characteristic C=N and C-S stretching vibrations of the thiazole ring are of particular interest. researchgate.netmdpi.comresearchgate.net Theoretical calculations often overestimate the vibrational frequencies, so a scaling factor is typically applied to improve the agreement with experimental results. researchgate.net The comparison of theoretical and experimental spectra for related thiazole compounds has shown good correlation, validating the computational methodology. mdpi.comresearchgate.netsemanticscholar.org

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 researchgate.net | 3104-3080 researchgate.net |

| C=N stretching (thiazole) | ~1625 biomedpharmajournal.org | ~1620 researchgate.net |

| C-S stretching (thiazole) | 600-750 researchgate.net | Not specified |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. kbhgroup.inscielo.org.za For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π-π* and n-π* transitions, which are characteristic of aromatic and heterocyclic compounds. scielo.org.zamdpi.com The calculated UV-Vis spectrum can be compared with the experimental spectrum to validate the theoretical model and provide a deeper understanding of the molecule's electronic properties. kbhgroup.inscielo.org.za

Molecular Modeling and Docking Studies for Potential Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comamazonaws.com This method is widely used in drug discovery to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govnih.govmdpi.com By simulating the binding of the molecule to the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com These studies can help in predicting the potential biological activity of the compound and in designing more potent analogs. For instance, docking studies of similar phenylthiazole derivatives have been performed to evaluate their potential as inhibitors of various enzymes. biomedpharmajournal.orgmdpi.comamazonaws.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and Parameter Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development. These computational methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective therapeutic agents. The core principle of QSAR is that the biological effect of a compound is a function of its molecular properties, including electronic, steric, and hydrophobic characteristics.

For the compound this compound, while specific, comprehensive QSAR studies are not extensively documented in publicly available literature, we can extrapolate the types of parameters and analyses that would be conducted based on studies of analogous thiazole-containing structures. Such investigations are crucial for understanding how structural modifications to the thiazole scaffold influence its biological efficacy.

Research Findings from Related Thiazole Derivatives

QSAR analyses on various thiazole derivatives have highlighted the importance of several key molecular descriptors in determining their biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Studies on related heterocyclic compounds often employ a range of descriptors to build robust QSAR models. These descriptors fall into several categories:

Electronic Descriptors: These parameters, such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents. For the this compound molecule, the electronic properties of the tolyl and phenyl groups would significantly influence its interactions with biological targets. The distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. A smaller HOMO-LUMO gap can indicate higher reactivity. nih.gov

Steric Descriptors: Parameters like Taft's steric factor (Es) and molar refractivity (MR) quantify the size and shape of the molecule or its substituents. The spatial arrangement of the methylphenyl and phenyl groups in this compound is expected to play a crucial role in its binding to a receptor's active site.

Topological Descriptors: These indices describe the connectivity and branching of atoms within a molecule. They can provide insights into the molecule's size, shape, and flexibility.

In a typical QSAR study of thiazole derivatives, a series of analogues would be synthesized and their biological activities determined. Molecular descriptors for each analogue would then be calculated using specialized software. Statistical methods, such as multiple linear regression or partial least squares, are then used to generate a QSAR equation that links the descriptors to the observed activity. nih.gov

Predicted Parameters for this compound

In the absence of direct experimental QSAR studies on this compound, computational tools can be used to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are valuable for assessing the drug-likeness of a compound in the early stages of discovery. Online servers and software like SwissADME, pkCSM, and PreADMET are commonly used for these predictions. nih.govmspsss.org.ua

Below are interactive tables showcasing the kind of data that would be generated in a computational investigation of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Description |

| Molecular Formula | C₁₆H₁₃NS | The elemental composition of the compound. |

| Molecular Weight | 251.35 g/mol | The mass of one mole of the compound. |

| LogP (o/w) | 4.5 - 5.0 | A measure of lipophilicity; higher values indicate greater lipid solubility. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Reflects the surface area of polar atoms, influencing cell permeability. |

| Number of H-Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |

| Number of H-Bond Acceptors | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Table 2: Predicted ADME Parameters

| Parameter | Predicted Outcome | Implication for Drug-Likeness |

| Water Solubility | Low | May affect formulation and bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates potential for good intestinal absorption. |

| Human Intestinal Absorption | > 80% | Suggests good absorption from the gastrointestinal tract. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells, which can enhance bioavailability. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of common medications. |

Table 3: Predicted Toxicity Parameters

| Toxicity Endpoint | Predicted Risk | Details |

| AMES Toxicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| hERG I Inhibitor | High Risk | Potential for cardiotoxicity. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

| Skin Sensitization | Low Risk | Low probability of causing an allergic skin reaction. |

These predicted parameters provide a preliminary assessment of the compound's potential as a drug candidate. For instance, while good intestinal absorption is predicted, the potential for cardiac toxicity via hERG inhibition and drug-drug interactions through cytochrome P450 inhibition would require careful experimental validation. nih.gov Such computational screening allows researchers to prioritize compounds with more favorable predicted profiles for further synthesis and biological testing.

Photophysical Characteristics of 2 2 Methylphenyl 4 Phenylthiazole and Fluorescent Analogues

Fluorescence Spectroscopy and Luminescence Behavior in Solution and Solid States

The fluorescence of thiazole (B1198619) derivatives, including 2-(2-Methylphenyl)-4-phenylthiazole, is highly dependent on their environment. In solution, the polarity of the solvent can significantly influence the luminescence behavior. For many organic fluorophores, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This phenomenon is often attributed to the stabilization of the excited state by the polar solvent molecules.

In the solid state, the luminescence properties are dictated by the collective behavior of the molecules, where intermolecular interactions and crystal packing play a pivotal role. nih.gov The arrangement of molecules in the crystal lattice can lead to phenomena such as aggregation-induced emission (AIE), where a compound that is weakly fluorescent in solution becomes highly emissive in the aggregated or solid state. acs.org This is often due to the restriction of intramolecular motions in the solid state, which would otherwise provide non-radiative decay pathways for the excited state. nih.gov The solid-state fluorescence of such compounds can span a wide range of the visible spectrum, from blue to orange-red, depending on the specific molecular packing and intermolecular forces. rsc.org For some thiazolo[5,4-d]thiazole (B1587360) derivatives, different alkyl appendages have been shown to modulate the structural organization in crystals, leading to different packing modes like herringbone or slipped stacks, which in turn directly influences their photophysical properties. rsc.org

Studies on related 2-phenylbenzoxazole (B188899) derivatives have shown that they are often strongly emissive as pure solid dyes due to favorable crystal packing. nih.gov The introduction of bulky substituents can alter molecular planarity and the distance between molecules, which has a direct impact on the solid-state optical properties. nih.gov

Determination of Excitation and Emission Spectra Maxima

The excitation and emission spectra are fundamental to characterizing any fluorescent compound. The excitation spectrum reveals the wavelengths of light that the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state. The difference in wavelength between the maxima of the absorption (approximated by the excitation maximum) and emission spectra is known as the Stokes shift.

For 2,5-diphenyl-thiazolo[5,4-d]thiazole, a related compound, the absorption and emission spectra are reported to be mirror images of each other, which suggests that no significant geometrical distortion occurs upon excitation. researchgate.net The specific maxima depend on the solvent and the substituents on the thiazole core. researchgate.net For instance, in a series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives, the absorption and emission maxima were systematically studied in various solvents of differing polarity, as shown in the table below. rsc.org

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| BTD-NH2 | Hexane | 372 | 436 | 64 |

| Toluene | 374 | 483 | 109 | |

| Amide 4 | Hexane | 400 | 501 | 101 |

| Toluene | 410 | 537 | 127 | |

| Amide 5 | Hexane | 420 | 513 | 93 |

| Toluene | 430 | 553 | 123 |

This table presents photophysical data for selected 2,1,3-benzothiadiazole analogues to illustrate the determination of excitation and emission maxima in different solvents. Data adapted from a study on N-substituted benzothiadiazoles. rsc.org

Analysis of Commission Internationale de l'Eclairage (CIE) Chromaticity Coordinates

The Commission Internationale de l'Eclairage (CIE) 1931 chromaticity diagram is a standard tool used to quantify and specify color. In the context of fluorescent materials, the CIE coordinates (x, y) are calculated from the emission spectrum of a compound. These coordinates provide a device-independent representation of the emitted color. This analysis is particularly important for applications such as organic light-emitting diodes (OLEDs), where precise color tuning is required.

Photoluminescence Decay Profiles and Lifetimes

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state. The photoluminescence decay profile measures the intensity of emitted light as a function of time after excitation with a short pulse of light. The fluorescence lifetime (τ) is a characteristic parameter for a fluorophore, representing the average time it spends in the excited state before returning to the ground state.

The fluorescence decay of many organic fluorophores in complex environments is often not a single exponential process. Instead, the decay is frequently described by a sum of exponential components:

I(t) = Σ Aᵢ * exp(-t/τᵢ)

where Aᵢ is the fractional amplitude and τᵢ is the fluorescence lifetime of the i-th decay component. arxiv.org This multi-exponential decay can be due to the molecule existing in different conformations or microenvironments, each with its own characteristic lifetime. nih.gov For example, studies on the fluorescent nucleobase analogue 2-aminopurine (B61359) have shown that its decay is complex and can be resolved into multiple lifetime components, which are sensitive to its local environment within a DNA duplex. arxiv.org

Femtosecond time-resolved fluorescence has been used to study the dynamics of related 2-(2'-hydroxyphenyl)benzoxazole derivatives, revealing multi-component decay dynamics on the picosecond timescale, which were attributed to conformational heterogeneity in the ground state. nih.gov

Investigations into Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, connected by an intramolecular hydrogen bond. nih.gov The general mechanism involves a four-step cycle:

Photoexcitation from the ground state (enol form) to the excited state. nih.gov

Ultrafast transfer of the proton in the excited state to form a transient tautomer (keto form). nih.gov

Radiative relaxation (fluorescence) of the keto tautomer, which typically results in a large Stokes-shifted emission. nih.gov

Non-radiative return to the ground state, followed by a rapid reverse proton transfer to regenerate the initial enol form. nih.gov

This process is of great interest for developing photostable fluorophores with large Stokes shifts. For ESIPT to occur, the hydrogen bonds are typically strengthened in the excited state, which facilitates the proton transfer. nih.gov Theoretical studies, such as those using density functional theory (DFT), can be employed to investigate the potential energy surfaces and energy barriers associated with the proton transfer process. nih.gov

While this compound itself does not possess the requisite hydroxyl group for ESIPT, its hydroxyl-substituted analogues, such as 2-(2'-hydroxyphenyl)thiazole derivatives, are candidates for this phenomenon. Studies on similar structures like 2-(2'-hydroxyphenyl)benzoxazole and 2-(2'-hydroxyphenyl)benzothiazole have extensively investigated their ESIPT behavior. acs.orgacs.org These studies show that the efficiency and dynamics of ESIPT can be influenced by factors such as the planarity of the molecule and the presence of electron-withdrawing or electron-donating groups. acs.orgacs.org In some cases, the ESIPT process can be coupled with intramolecular charge transfer (ICT), leading to complex photophysical behavior. nih.govacs.org

Reactivity and Transformative Chemistry of 2 2 Methylphenyl 4 Phenylthiazole Derivatives

Reactions for the Formation of Polycyclic and Hybrid Heterocyclic Systems

The strategic fusion of the 2-(2-methylphenyl)-4-phenylthiazole framework with other heterocyclic rings has led to the creation of complex molecules with unique properties. These reactions typically involve the cyclization at the N-2 and S-1 atoms of the thiazole (B1198619) ring.

Synthesis of Thiazole-Fused Pyran and Pyridine (B92270) Derivatives

The construction of thiazole-fused pyran and pyridine rings represents a significant area of synthetic exploration, leading to compounds with potential applications in medicinal chemistry.

Thiazolo[3,2-a]pyridine Derivatives: The synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives can be achieved through multicomponent reactions. rsc.orgnih.gov For instance, a five-component cascade reaction involving cyanoacetohydrazide, acetophenone (B1666503) derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in refluxing ethanol (B145695) provides a straightforward route to these fused systems. rsc.orgnih.gov The reaction proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization. rsc.orgnih.gov Another approach involves the ternary condensation of aromatic aldehydes, malononitrile, and thioglycolic acid, which also yields thiazolo[3,2-a]pyridines. researchgate.net

Pyrano[2,3-d]thiazole Derivatives: While direct synthesis from this compound is less commonly reported, analogous pyrano[2,3-d]thiazole derivatives can be synthesized. One method involves the cyclocondensation of 2-cyanomethyl-4-thiazolidinone with tetracyanoethylene. researchgate.net A one-pot, three-component condensation of a hydroxythiazole derivative, malononitrile, and aromatic aldehydes in the presence of a base like N,N-diisopropylethylamine (DIPEA) also affords pyrano[2,3-d] researchgate.netorientjchem.orgthiazolo[3,2-a]pyrimidine derivatives, showcasing the utility of multicomponent strategies in building such fused systems. researchgate.net

Table 1: Synthesis of Thiazole-Fused Pyran and Pyridine Derivatives

| Fused System | Starting Materials | Reaction Conditions | Key Features |

| Thiazolo[3,2-a]pyridine | Cyanoacetohydrazide, Acetophenones, Aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, Cysteamine HCl | Ethanol, Reflux | Five-component cascade reaction, High efficiency. rsc.orgnih.gov |

| Thiazolo[3,2-a]pyridine | Aromatic aldehydes, Malononitrile, Thioglycolic acid | Ethanol, Piperidine | Ternary condensation. researchgate.net |

| Pyrano[2,3-d]thiazole | 2-Cyanomethyl-4-thiazolidinone, Tetracyanoethylene | - | Cyclocondensation reaction. researchgate.net |

| Pyrano[2,3-d] researchgate.netorientjchem.orgthiazolo[3,2-a]pyrimidine | 7-Hydroxy-2,3-dihydro-5H- researchgate.netorientjchem.orgthiazolo[3,2-a]pyrimidine-5-one, Malononitrile, Aromatic aldehydes | DIPEA | One-pot, three-component reaction. researchgate.net |

Preparation of Pyrazoline-Thiazole Hybrid Structures

The molecular hybridization of thiazole and pyrazoline moieties has garnered significant interest due to the diverse pharmacological activities of the resulting compounds. ekb.eg These hybrids are often synthesized from chalcone (B49325) precursors, which can be prepared from substituted acetophenones.

A common synthetic route involves the cyclization of thiazolyl-carbothioamide derivatives with phenacyl bromides. figshare.com For example, a new series of thiazolyl-pyrazolines were prepared by the cyclization of carbothioamides with phenacyl bromide or 4-bromophenacyl bromide. figshare.com Another strategy involves the reaction of chalcones with hydrazides. The initial Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde yields a chalcone, which is then reacted with a hydrazine (B178648) derivative to form the pyrazoline ring. This pyrazoline can then be linked to a thiazole moiety. The hybridization of these two heterocyclic systems has resulted in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. ekb.eg

Table 2: Synthesis of Pyrazoline-Thiazole Hybrid Structures

| Hybrid Structure | Precursors | Reaction Type | Notes |

| Thiazolyl-pyrazoline | Thiazolyl-carbothioamides, Phenacyl bromides | Cyclization | Yields a range of substituted hybrids. figshare.com |

| Thiazolyl-pyrazoline | Chalcones, Hydrazine derivatives | Condensation/Cyclization | Chalcones are key intermediates. researchgate.net |

Formation of Thiazolo[2,3-c]rsc.orgorientjchem.orgmdpi.comtriazole Derivatives

The fusion of a thiazole ring with a 1,2,4-triazole (B32235) ring system leads to the formation of thiazolo rsc.orgorientjchem.orgmdpi.comtriazoles, which are of interest for their potential biological activities. The synthesis of the isomeric thiazolo[3,2-b] rsc.orgorientjchem.orgmdpi.comtriazole system is well-documented and often proceeds through the reaction of 3-mercapto-1,2,4-triazoles with α-haloketones. researchgate.netresearchgate.net

For the synthesis of benzo mdpi.comnih.govthiazolo[2,3-c] rsc.orgorientjchem.orgmdpi.comtriazoles, a method involving the C-H bond functionalization of disulfide intermediates has been reported. nih.gov This approach starts with the oxidation of a mercaptophenyl moiety to its disulfide, followed by an intramolecular ring closure. nih.gov While this specific method yields a benzo-fused system, the underlying principles of cyclization involving the thiazole and triazole precursors are relevant. The synthesis of non-fused thiazolo[2,3-c] rsc.orgorientjchem.orgmdpi.comtriazoles would typically involve the reaction of a 2-hydrazinothiazole derivative with a one-carbon synthon, such as an orthoester or a carboxylic acid derivative.

Table 3: Synthetic Approaches to Thiazolo-triazole Systems

| Fused System | Key Precursors | General Method | Reference |

| Thiazolo[3,2-b] rsc.orgorientjchem.orgmdpi.comtriazole | 3-Mercapto-1,2,4-triazoles, α-Haloketones | Alkylation and cyclization | researchgate.netresearchgate.net |

| Benzo mdpi.comnih.govthiazolo[2,3-c] rsc.orgorientjchem.orgmdpi.comtriazole | Mercaptophenyl-triazole derivatives | Oxidative cyclization via C-H functionalization | nih.gov |

Derivatization for Enhanced or Modified Chemical Reactivity

The 2-amino group on the this compound scaffold is a key site for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's properties.

Acylation Reactions (N-Benzoylation, Chloroacetylation)

Acylation of the 2-amino group is a common strategy to introduce new functionalities.

N-Benzoylation: The reaction of 2-aminothiazole (B372263) derivatives with benzoyl chloride, typically in the presence of a base, yields the corresponding N-benzoyl-2-aminothiazole. nih.gov This reaction introduces a benzoyl group, which can influence the electronic and steric properties of the molecule.

Chloroacetylation: Chloroacetylation is achieved by reacting the 2-aminothiazole with chloroacetyl chloride. researchgate.netnih.gov This introduces a reactive chloroacetyl group, which can serve as a handle for further synthetic transformations, such as the introduction of other nucleophiles. For example, 2-chloro-N-(thiazol-2-yl)acetamide can be prepared by reacting 2-aminothiazole with chloroacetyl chloride in the presence of potassium carbonate in chloroform. researchgate.net The resulting chloroacetyl derivative is a valuable intermediate for the synthesis of more complex molecules. nih.govresearchgate.net

Table 4: Acylation Reactions of 2-Aminothiazole Derivatives

| Reaction | Reagent | Product | Significance |

| N-Benzoylation | Benzoyl chloride | N-Benzoyl-2-aminothiazole | Introduces a benzoyl moiety, modifying molecular properties. nih.gov |

| Chloroacetylation | Chloroacetyl chloride | 2-Chloro-N-(thiazol-2-yl)acetamide | Provides a reactive handle for further synthesis. researchgate.netnih.gov |

Schiff Base Formation and Subsequent Reactions

The condensation of the 2-amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. These Schiff bases are versatile intermediates in organic synthesis.

The synthesis of Schiff bases from 2-amino-4-phenylthiazole (B127512) is typically carried out by refluxing the aminothiazole with a substituted aldehyde in a suitable solvent like ethanol. orientjchem.org The resulting imine (–N=CH–) linkage is a key feature of these compounds. A wide variety of aldehydes can be used, leading to a diverse library of Schiff bases. orientjchem.orgnih.govnih.gov

These Schiff bases can undergo further reactions. For example, they can react with thioglycolic acid to form thiazolidin-4-ones. hueuni.edu.vn The reaction of a Schiff base with thioglycolic acid is a well-established method for the synthesis of this five-membered heterocyclic ring. hueuni.edu.vn The imine nitrogen of the Schiff base acts as a nucleophile in this cyclization reaction.

Table 5: Schiff Base Formation and Reactions

| Reaction | Reactants | Product | Subsequent Reactions |

| Schiff Base Formation | 2-Amino-4-phenylthiazole, Substituted Aldehydes | Thiazolyl-imine (Schiff Base) | Can be used as intermediates for further synthesis. orientjchem.orgnih.govnih.gov |

| Thiazolidin-4-one Synthesis | Thiazolyl Schiff Base, Thioglycolic Acid | Thiazolidin-4-one derivative | Cycloaddition reaction. hueuni.edu.vn |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Methylphenyl)-4-phenylthiazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing substituted benzaldehyde derivatives with thioamide precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . For example, highlights refluxing with substituted benzaldehydes in ethanol, followed by solvent evaporation and filtration. Key parameters include solvent polarity, catalyst type (e.g., acetic acid), and temperature control to avoid side reactions.

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic ring integration .

- IR spectroscopy : Identifies functional groups like C=N (1650–1600 cm) and C-S (700–600 cm) .

- Elemental analysis : Validates stoichiometric purity (<1% deviation from theoretical values) .

- HPLC or TLC : Monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/TD-DFT) predict the photophysical properties of this compound derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the TD-B3PW91/6–31+G(d,p) level with solvation models (e.g., IEFPCM) accurately simulates UV-Vis absorption spectra and excited-state intramolecular proton transfer (ESIPT) behavior . For instance, used this approach to study ESIPT in analogous thiazoles, revealing absorption maxima shifts due to substituent effects. Computational workflows should include:

- Geometry optimization in gas and solvent phases.

- Vertical excitation energy calculations.

- Solvatochromism analysis to correlate experimental and theoretical data.

Q. What experimental strategies are effective for studying the interaction of this compound with biomolecules like human serum albumin (HSA)?

- Methodological Answer : Fluorescence quenching and molecular docking are standard:

- Fluorescence spectroscopy : Measure quenching of HSA’s intrinsic fluorescence (λex = 280 nm) upon ligand binding. Stern-Volmer analysis determines binding constants (KSV) and mechanisms (static vs. dynamic) .

- Synchronous fluorescence : Identifies conformational changes in HSA (e.g., Trp residue microenvironment shifts) .

- Docking simulations (AutoDock Vina) : Predict binding sites and affinity using PDB structures (e.g., HSA subdomains IIA/IIIA) .

Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of this compound analogs?

- Methodological Answer : Systematic SAR studies require:

- Derivative synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or thiazole rings via cross-coupling or nucleophilic substitution .

- Bioactivity screening : Test antimicrobial (MIC assays) or anticancer (cell viability assays) activity. synthesized 4-phenylthiazole derivatives with chloroquinoline groups, showing enhanced antibacterial activity.

- Electron-withdrawing/donating effects : Correlate Hammett constants (σ) with activity trends.

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Contradictions often arise from experimental variability. Mitigation strategies include:

- Standardized assays : Use CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity .

- Purity validation : Ensure compounds are >95% pure (HPLC) to exclude impurity-driven effects.

- Meta-analysis : Compare data across studies with similar substituents and assay conditions (e.g., pH, solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.